An In-depth Technical Guide to 2,2-Dimethylpropane-1-sulfonyl chloride
An In-depth Technical Guide to 2,2-Dimethylpropane-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2,2-dimethylpropane-1-sulfonyl chloride (also known as neopentylsulfonyl chloride), a key building block in organic synthesis. This document consolidates its chemical and physical characteristics, detailed safety information, a representative synthetic protocol, and expected spectroscopic data to support its application in research and development.
Core Properties and Data
2,2-Dimethylpropane-1-sulfonyl chloride is a valuable reagent in organic chemistry, primarily utilized for the introduction of the neopentylsulfonyl group into molecules. This bulky, non-polar moiety can impart unique steric and electronic properties to target compounds, a feature often exploited in the design of novel therapeutic agents and functional materials.
Physical and Chemical Properties
The following table summarizes the key physical and chemical identification data for 2,2-dimethylpropane-1-sulfonyl chloride.
| Property | Value |
| CAS Number | 53333-76-9 |
| Molecular Formula | C₅H₁₁ClO₂S |
| Molecular Weight | 170.66 g/mol |
| Appearance | Liquid |
| Boiling Point | 43-44 °C at 1 Torr |
| Density | 1.1529 g/cm³ at 25 °C |
| Melting Point | Not available |
| Refractive Index | Not available |
| Solubility | Soluble in most organic solvents. Reacts with water. |
| Synonyms | Neopentylsulfonyl chloride, 2,2-dimethyl-1-propanesulfonyl chloride |
Spectroscopic Data
1.2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group.[1]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| S=O Asymmetric Stretch | 1370 - 1410 |
| S=O Symmetric Stretch | 1166 - 1204 |
| C-H (alkane) Stretch | 2800 - 3000 |
1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra will be characterized by the signals corresponding to the neopentyl group. Due to the high symmetry of the neopentyl group, the spectra are expected to be simple.
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¹H NMR: A sharp singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the methylene group adjacent to the sulfonyl chloride. The methylene protons will be deshielded due to the electron-withdrawing sulfonyl chloride group.[2]
-
¹³C NMR: A signal for the quaternary carbon, a signal for the three equivalent methyl carbons, and a signal for the methylene carbon.[3]
1.2.3. Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 170. A characteristic fragmentation pattern would involve the loss of a chlorine atom (M-35) and the formation of the stable tert-butyl cation (m/z 57) through the loss of the CH₂SO₂Cl group.[4] The presence of the chlorine isotope (³⁷Cl) would result in an M+2 peak.[1]
Safety and Handling
2,2-Dimethylpropane-1-sulfonyl chloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]
Hazard Identification
-
Harmful if swallowed (H302)[5]
-
Causes skin irritation (H315)[5]
-
Causes serious eye irritation (H319)[5]
-
May cause respiratory irritation (H335)[5]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles.[5]
-
Skin Protection: Wear protective gloves and impervious clothing.[5]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[5]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Experimental Protocols
Representative Synthesis of an Alkanesulfonyl Chloride
This protocol describes the synthesis of an alkanesulfonyl chloride from the corresponding S-alkyl isothiourea salt via bleach-mediated oxidative chlorosulfonation.[6]
Step 1: Preparation of the S-Neopentyl Isothiouronium Salt
-
In a round-bottom flask, combine equimolar amounts of neopentyl chloride (1-chloro-2,2-dimethylpropane) and thiourea in ethanol.
-
Heat the mixture to reflux and stir for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol via rotary evaporation to yield the crude S-neopentyl isothiouronium chloride, which can often be used in the next step without further purification.
Step 2: Oxidative Chlorosulfonation
-
Suspend the S-neopentyl isothiouronium salt in a biphasic mixture of diethyl ether and aqueous sulfuric acid in a flask equipped with a dropping funnel and a thermometer, cooled in an ice-water bath.
-
While stirring vigorously, add commercial bleach (5% sodium hypochlorite solution) dropwise, maintaining the internal temperature between 0 and 20 °C.[6]
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,2-dimethylpropane-1-sulfonyl chloride.
-
The product can be further purified by vacuum distillation.
Logical Relationships in Synthesis
The synthesis of alkanesulfonyl chlorides from alkyl halides is a two-step process that leverages the nucleophilicity of thiourea and the oxidizing power of hypochlorite.
This guide provides essential information for the safe and effective use of 2,2-dimethylpropane-1-sulfonyl chloride in a research and development setting. The provided data and protocols are intended to serve as a foundation for further investigation and application of this versatile chemical intermediate.
References
- 1. acdlabs.com [acdlabs.com]
- 2. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. echemi.com [echemi.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
